molecular formula C10H17NO3S B7143258 N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide

N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide

Cat. No.: B7143258
M. Wt: 231.31 g/mol
InChI Key: ZRNLKNQWPYOEKV-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a thiolane ring with a dioxo substitution, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-10(4-5-10)9(12)11(2)8-3-6-15(13,14)7-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNLKNQWPYOEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dioxothiolan intermediate . This intermediate is then reacted with cyclopropane carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, such as ethanol or a mixture of ethanol and dimethylformamide, to enhance the solubility of the reactants and improve the reaction rate . Additionally, the reaction temperature and time are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The dioxo groups can be reduced to thiol groups under specific conditions.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a dioxothiolan ring with a carboxamide group. This unique structure provides distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

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